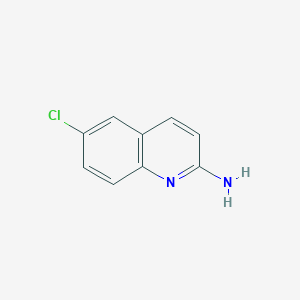

6-氯喹啉-2-胺

描述

6-Chloroquinolin-2-amine is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential as a building block for therapeutic agents. The compound is characterized by the presence of a quinoline core, a bicyclic structure consisting of a benzene ring fused to a pyridine ring, which is substituted with a chlorine atom at the 6-position and an amino group at the 2-position. This structure serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting protein-protein interactions such as the Src homology 3 (SH3) domains .

Synthesis Analysis

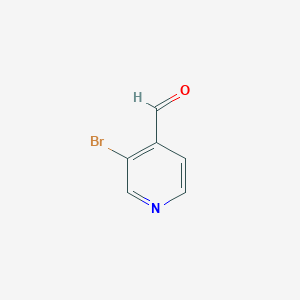

The synthesis of 6-chloroquinolin-2-amine derivatives has been achieved through Buchwald-Hartwig chemistry, which is a palladium-catalyzed cross-coupling reaction between aryl halides and amines. A selective amination of an aryl bromide in the presence of an activated heteroaryl chloride is a critical step in the synthesis of these compounds. The optimization of reaction conditions for this selective amination has been discussed, and the process has been adapted to couple with a range of cyclic amines . Additionally, the introduction of the amino functionality can involve further Buchwald-Hartwig chemistry using lithium bis(trimethylsilyl)amide as an ammonia equivalent .

Molecular Structure Analysis

The molecular structure of 6-chloroquinolin-2-amine is pivotal for its interaction with biological targets. The quinoline moiety is a common scaffold in medicinal chemistry, and the specific substitution pattern of the chlorine and amino groups significantly influences the compound's binding affinity and selectivity. In the case of SH3 domain ligands, the 6-heterocyclic substitution of the 2-aminoquinoline has been shown to provide ligands with increased binding affinity relative to the lead compound .

Chemical Reactions Analysis

6-Chloroquinolin-2-amine can undergo various chemical reactions due to its reactive sites. For instance, the amino group can participate in further substitution reactions, as seen in the synthesis of 7-substituted aminomethyl-6-chloroquinoline-5,8-quinones. These reactions typically involve the use of primary aliphatic or aromatic amines and paraformaldehyde in ethanol. Secondary amines like piperidine or morpholine can also be used to obtain different substitution patterns on the quinoline core .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-chloroquinolin-2-amine derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as chlorine can affect the electron density of the quinoline ring, thereby influencing its reactivity. The amination reactions and the resulting products' yields can be affected by the steric and electronic effects of the substituents on the amino group. For example, the ease of dissociation of amides used in the amination process can be proportional to the yields of the amination products . The overall yield of the synthesized compounds, as well as their solubility and stability, are important factors for their potential industrialization and application in drug development .

科学研究应用

Anticancer Potential

6-Chloroquinolin-2-amine has been explored in the context of anticancer research. A study conducted by Sirisoma et al. (2009) identified a derivative of this compound as a potent apoptosis inducer and an effective anticancer agent. This derivative demonstrated high efficacy in breast and other mouse xenograft cancer models.

Chemical Synthesis and Arylation

The compound's reactivity has been studied in chemical synthesis processes. Grigorova et al. (2012) investigated the palladium-catalyzed arylation of amines with isomeric chloroquinolines, noting that 6-chloroquinoline often yielded the best N-arylation products.

Development of Novel Purine-based Compounds

Research by Kapadiya and Khunt (2018) on purine-based compounds for cancer treatment involved the synthesis of derivatives using 6-chloroquinolin-2-amine. Their compounds showed promising cytotoxic responses against certain cancer cell lines.

Application in COVID-19 Research

In the context of the COVID-19 pandemic, Mohamed, El-Serwy, and El-Serwy (2021) synthesized derivatives of 6-chloroquinolin-2-amine for potential use as COVID-19 inhibitors. Molecular docking studies suggested effective binding with the virus.

Antifungal and Antibacterial Applications

Shivaraj et al. (2013) synthesized novel quinoline carboxamide derivatives using 6-chloroquinolin-2-amine, demonstrating antibacterial activity against various microorganisms.

安全和危害

属性

IUPAC Name |

6-chloroquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGSBXTUXCTJII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)N)C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80555326 | |

| Record name | 6-Chloroquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloroquinolin-2-amine | |

CAS RN |

18672-02-1 | |

| Record name | 6-Chloro-2-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18672-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloroquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

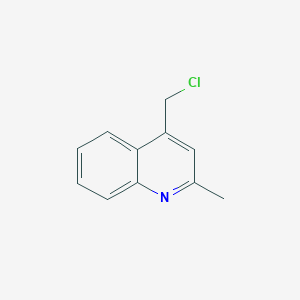

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

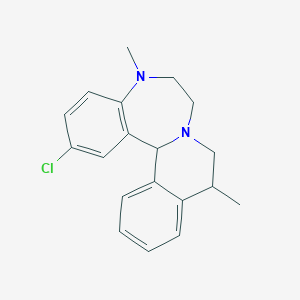

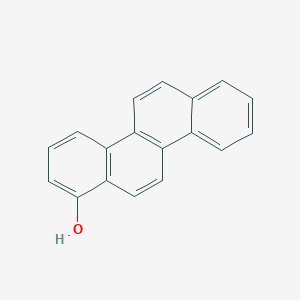

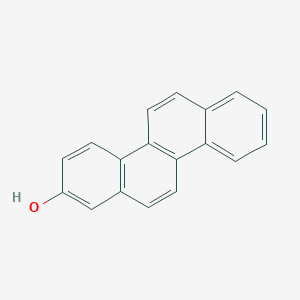

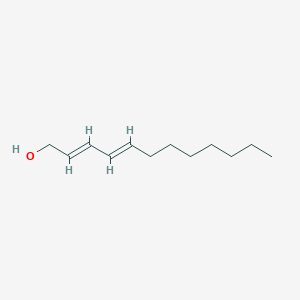

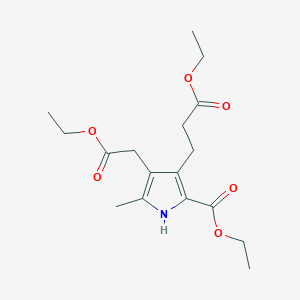

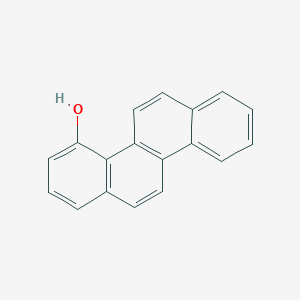

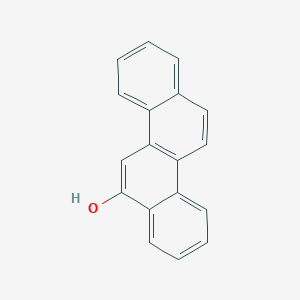

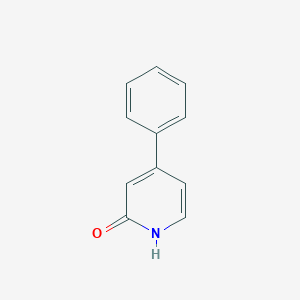

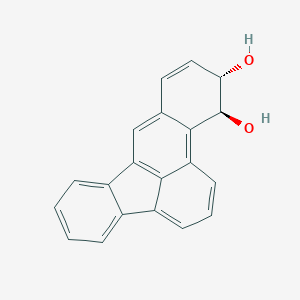

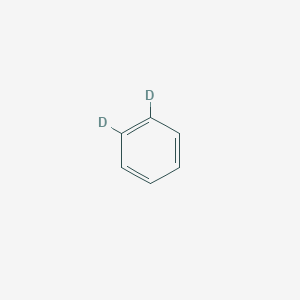

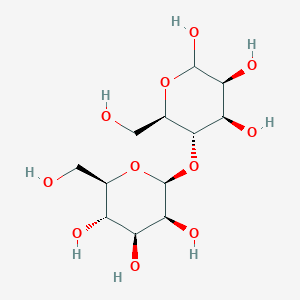

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。